2,6-difluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
CAS No.: 941957-43-3
Cat. No.: VC6626079
Molecular Formula: C18H16F2N2O3
Molecular Weight: 346.334
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941957-43-3 |
|---|---|
| Molecular Formula | C18H16F2N2O3 |
| Molecular Weight | 346.334 |
| IUPAC Name | 2,6-difluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C18H16F2N2O3/c1-25-15-8-7-11(10-14(15)22-9-3-6-16(22)23)21-18(24)17-12(19)4-2-5-13(17)20/h2,4-5,7-8,10H,3,6,9H2,1H3,(H,21,24) |
| Standard InChI Key | SNBJBDKXSOFAFO-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2F)F)N3CCCC3=O |
Introduction
2,6-Difluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a unique combination of functional groups, including a difluorobenzene moiety and a pyrrolidinone ring, which are crucial for its potential applications in medicinal chemistry. The compound's structure suggests it could interact with biological targets, making it of interest in pharmaceutical research.
Synthesis
The synthesis of 2,6-difluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps:
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Formation of the Pyrrolidinone Ring: This step involves creating the pyrrolidinone moiety, which is crucial for the compound's biological activity.
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Coupling with Difluorobenzamide: The pyrrolidinone ring is then coupled with the difluorobenzamide moiety to form the final compound.
Potential Applications
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Pharmaceutical Research: The compound's unique structural features suggest potential interactions with biological targets such as enzymes or receptors involved in disease processes. The pyrrolidinone ring may facilitate binding through hydrogen bonding or hydrophobic interactions.
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Selective Activity: Studies on similar compounds indicate that modifications in substituents can significantly affect their pharmacodynamics and pharmacokinetics, suggesting that this compound may exhibit selective activity against certain biological pathways.
Chemical Reactions
The compound can undergo various chemical reactions typical of amides and aromatic compounds, including:
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Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under certain conditions.
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Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Stability and Reactivity Profile
The stability and reactivity profile of 2,6-difluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide are influenced by its structural characteristics. The fluorine atoms contribute to its stability by reducing the electron density on the benzene ring, while the methoxy group enhances its reactivity by donating electrons.
Comparison with Similar Compounds
| Compound | Molecular Formula | Structural Features | Potential Applications |
|---|---|---|---|
| 2,6-Difluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | Not specified | Difluorobenzene, pyrrolidinone ring | Pharmaceutical research |
| 1-[(3S,4R)-4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)urea | C19H19F2N3O4 | Pyrrolidinone ring, urea linkage | Potential biological activity |
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